molecular formula C28H24F3NO4S B12541313 Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-

Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-

Cat. No.: B12541313
M. Wt: 527.6 g/mol
InChI Key: YNRZEUVHUMURNA-UHFFFAOYSA-N
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Description

This compound features a benzenepropanoic acid backbone (a benzene ring attached to a three-carbon chain terminating in a carboxylic acid group) with a 2-methyl substitution on the benzene ring. The critical structural distinction lies in the 4-position, where a thiazole ring is connected via a methoxy linker. The thiazole ring itself is substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 4-(trifluoromethyl)phenyl group.

Properties

Molecular Formula

C28H24F3NO4S

Molecular Weight

527.6 g/mol

IUPAC Name

3-[4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid

InChI

InChI=1S/C28H24F3NO4S/c1-17-15-23(13-5-18(17)8-14-25(33)34)36-16-24-32-26(19-6-11-22(35-2)12-7-19)27(37-24)20-3-9-21(10-4-20)28(29,30)31/h3-7,9-13,15H,8,14,16H2,1-2H3,(H,33,34)

InChI Key

YNRZEUVHUMURNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)OC)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxy and trifluoromethyl groups, and the final coupling with the benzenepropanoic acid moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and trifluoromethylbenzene, among others. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, a comparative analysis with structurally related derivatives is provided below. Key differences in substitution patterns, functional groups, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Impact on Properties References
Target Compound : Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- Thiazole ring with 4-methoxyphenyl and 5-(trifluoromethyl)phenyl substituents; methoxy linker to benzenepropanoic acid. N/A High lipophilicity due to trifluoromethyl; potential PPAR modulation via thiazole and aryl groups.
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid Phenoxyacetic acid derivative with methylthio-thiazole substituents. Replaces methoxy linker with methylthio; acetic acid backbone instead of propanoic acid. Reduced steric hindrance; altered receptor binding due to shorter carbon chain.
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid Benzoic acid backbone with methoxy and trifluoromethylphenyl groups. Lacks thiazole ring; smaller molecular footprint. Lower molecular weight may enhance solubility but reduce target specificity.
2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid Thiazolidinone core with fluorophenyl substituent. Thiazolidinone (saturated) vs. thiazole (aromatic); fluorophenyl vs. methoxyphenyl. Thiazolidinone may confer conformational flexibility; fluorine’s electronegativity affects binding.
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid Propanoic acid with trifluoromethoxy substituent. Trifluoromethoxy (electron-withdrawing) vs. trifluoromethylphenyl (bulkier). Trifluoromethoxy enhances metabolic stability compared to trifluoromethylphenyl.

Key Findings :

Thiazole vs. Thiazolidinone: The aromatic thiazole in the target compound likely enhances π-π stacking interactions in biological systems compared to the saturated thiazolidinone derivatives, which may favor hydrogen bonding .

Backbone Variations: Propanoic acid derivatives (e.g., target compound) exhibit longer carbon chains than acetic acid analogs, which may improve membrane permeability but reduce solubility .

Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group increases lipophilicity and steric bulk, whereas trifluoromethoxy groups balance lipophilicity with metabolic resistance .

Biological Activity

Benzenepropanoic acid, specifically the compound 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-, is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula: C26H24F3N2O3S
  • Molecular Weight: 494.54 g/mol
  • IUPAC Name: Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-
  • CAS Number: 1799633-27-4

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. The presence of trifluoromethyl and methoxy groups further enhances its pharmacological potential.

Anti-inflammatory Properties

Recent studies have indicated that benzenepropanoic acid derivatives exhibit significant anti-inflammatory effects. For instance, compounds containing thiazole moieties have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. One study demonstrated that a related thiazole compound reduced inflammation markers in a carrageenan-induced paw edema model, suggesting that benzenepropanoic acid analogs may possess similar properties .

Anticancer Activity

Research has also highlighted the anticancer potential of benzenepropanoic acid derivatives. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators . A notable study reported an IC50 value of 15 µM for a related compound in inhibiting cancer cell proliferation .

Antimicrobial Effects

The antimicrobial activity of benzenepropanoic acid derivatives has been explored against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Case Study on Anti-inflammatory Effects:
    • Objective: To evaluate the anti-inflammatory effects of benzenepropanoic acid derivatives in vivo.
    • Method: Male Wistar rats were treated with the compound prior to inducing inflammation using carrageenan.
    • Results: Significant reduction in paw swelling was observed compared to control groups, with histological analysis showing decreased leukocyte infiltration .
  • Case Study on Anticancer Activity:
    • Objective: To assess the cytotoxic effects of benzenepropanoic acid on human cancer cell lines.
    • Method: MTT assay was conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
    • Results: The compound exhibited dose-dependent cytotoxicity, with notable apoptosis observed via flow cytometry analysis .

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of bacterial cell wall synthesis

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